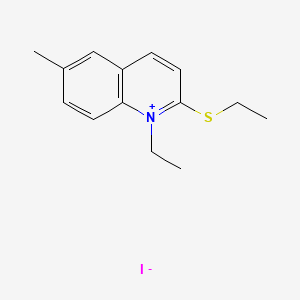![molecular formula C7H13N3O2 B13968212 1-[2-(Methylamino)ethyl]piperazine-2,3-dione CAS No. 451453-63-7](/img/structure/B13968212.png)
1-[2-(Methylamino)ethyl]piperazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Methylamino)ethyl]piperazine-2,3-dione is a compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylamino)ethyl]piperazine-2,3-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale chemical processes. For example, the reaction of ethylene dichloride with ammonia can produce various ethylene amines, including piperazine derivatives . These processes are optimized for high yield and purity, making them suitable for large-scale production.
化学反应分析
Types of Reactions
1-[2-(Methylamino)ethyl]piperazine-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce piperazine-2,3-dione derivatives, while reduction may yield various amine derivatives .
科学研究应用
1-[2-(Methylamino)ethyl]piperazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemicals and materials.
作用机制
The mechanism of action of 1-[2-(Methylamino)ethyl]piperazine-2,3-dione involves its interaction with specific molecular targets. For example, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in specific physiological effects, such as muscle relaxation.
相似化合物的比较
Similar Compounds
1-Ethylpiperazine-2,3-dione: This compound has a similar structure but with an ethyl group instead of a methyl group.
1-[2-(Dimethylamino)ethyl]piperazine: This compound has an additional methyl group on the aminoethyl side chain.
Uniqueness
1-[2-(Methylamino)ethyl]piperazine-2,3-dione is unique due to its specific structure and the presence of both a piperazine ring and a methylaminoethyl side chain. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
451453-63-7 |
|---|---|
分子式 |
C7H13N3O2 |
分子量 |
171.20 g/mol |
IUPAC 名称 |
1-[2-(methylamino)ethyl]piperazine-2,3-dione |
InChI |
InChI=1S/C7H13N3O2/c1-8-2-4-10-5-3-9-6(11)7(10)12/h8H,2-5H2,1H3,(H,9,11) |
InChI 键 |
RBNWVBJHUKXVDK-UHFFFAOYSA-N |
规范 SMILES |
CNCCN1CCNC(=O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
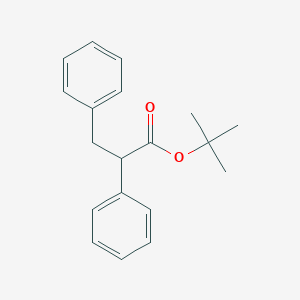
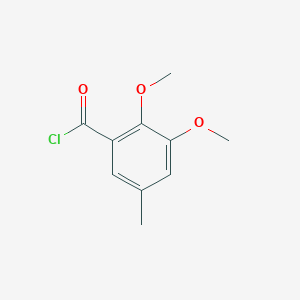
![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)


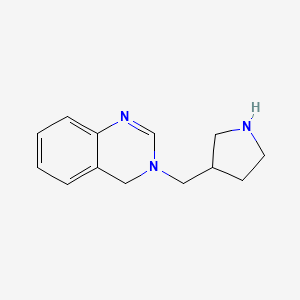
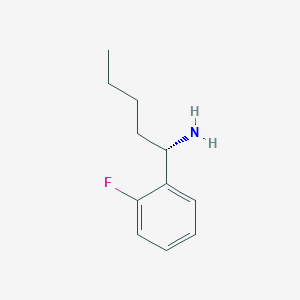
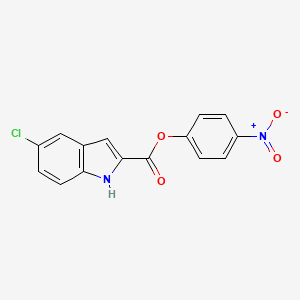
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
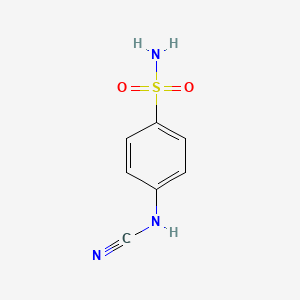
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)
